molecular formula C15H16N2O3S2 B2539786 N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide CAS No. 946298-87-9

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide

Cat. No.: B2539786
CAS No.: 946298-87-9
M. Wt: 336.42
InChI Key: ZTYGSWNXVFLEMB-UHFFFAOYSA-N
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Description

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H16N2O3S2 and its molecular weight is 336.42. The purity is usually 95%.
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Scientific Research Applications

Immunomodulation in Multiple Sclerosis

Quinoline-3-carboxamide (Linomide) is a synthetic immunomodulator that has shown promise in the treatment of secondary progressive multiple sclerosis (MS). It enhances natural killer cell activity and has been observed to effectively inhibit the progression of MS, particularly by preventing the appearance of new active lesions in MRI scans. This suggests potential applications of quinoline derivatives in modulating immune responses in autoimmune diseases (Karussis et al., 1996).

Anticoagulant Effects in Hemodialysis

MD 805, a quinoline derivative, has been used as an anticoagulant in patients with chronic renal failure undergoing hemodialysis. It exhibited stable antithrombin effects without marked interindividual differences in coagulation time and did not increase proteins released as a result of platelet activation in the hemodialysis circuit. This highlights the potential of certain quinoline derivatives as safer anticoagulants in clinical settings (Matsuo et al., 1986).

Receptor Antagonists in Learning and Insomnia Treatment

Research on mGlu1 and mGlu5 receptor antagonists derived from quinoline and related structures has shown their effects on negatively reinforced learning and their potential in treating disorders like insomnia. These findings underscore the diverse neurological applications of quinoline derivatives, from enhancing cognitive functions to managing sleep disorders (Gravius et al., 2005; Renzulli et al., 2011).

Metabolic Studies

Studies on the metabolism of quinoline derivatives have provided insights into their biotransformation in humans, revealing major metabolites such as thiodiglycolic acid and its derivatives. This research is crucial for understanding the pharmacokinetics and toxicity of these compounds, facilitating their safer and more effective use in medical applications (Hofmann et al., 1991).

Properties

IUPAC Name

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c1-22(19,20)17-8-2-4-11-6-7-12(10-13(11)17)16-15(18)14-5-3-9-21-14/h3,5-7,9-10H,2,4,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYGSWNXVFLEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.